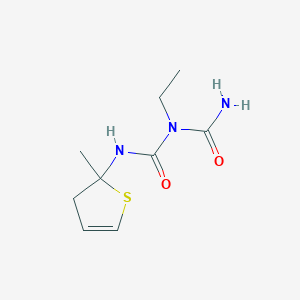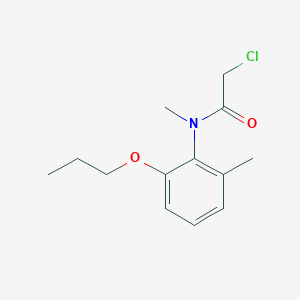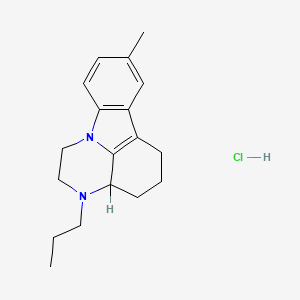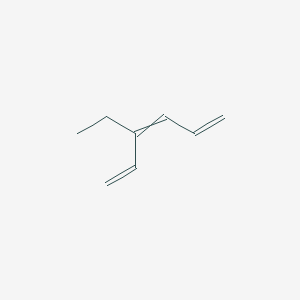
3-Ethylhexa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylhexa-1,3,5-triene is an organic compound with the molecular formula C8H12 It is a triene, meaning it contains three double bonds within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylhexa-1,3,5-triene can be achieved through various methods. One common approach involves the cycloaddition reactions of dichlorogermylene (GeCl2) with unsaturated organic compounds such as ethylene, buta-1,3-diene, and hexa-1,3,5-triene . Another method includes the aerobic boron Heck reaction, which enables the selective synthesis of 1,3-dienes and 1,3,5-trienes through C-C bond scission .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, would be optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions: 3-Ethylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
3-Ethylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives may be used in the development of new pharmaceuticals or as probes in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 3-Ethylhexa-1,3,5-triene involves its interaction with various molecular targets and pathways. For example, in cycloaddition reactions, the compound can form new cyclic structures through the interaction of its double bonds with other reactants . The specific pathways and targets would depend on the nature of the reaction and the conditions used.
類似化合物との比較
Hexa-1,3,5-triene: A similar triene with three double bonds but without the ethyl group.
Buta-1,3-diene: A simpler diene with two double bonds.
Ethylene: The simplest alkene with one double bond.
Uniqueness: 3-Ethylhexa-1,3,5-triene is unique due to the presence of an ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature distinguishes it from other trienes and dienes, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
79406-45-4 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
3-ethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-4-7-8(5-2)6-3/h4-5,7H,1-2,6H2,3H3 |
InChIキー |
JZKZOXPQWTXRGD-UHFFFAOYSA-N |
正規SMILES |
CCC(=CC=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


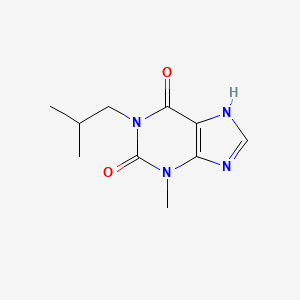
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)
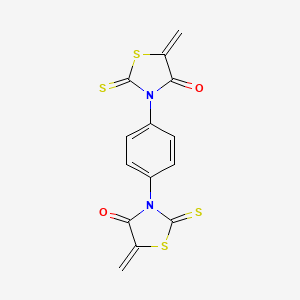
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
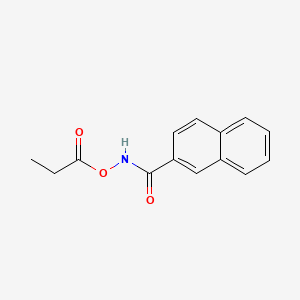
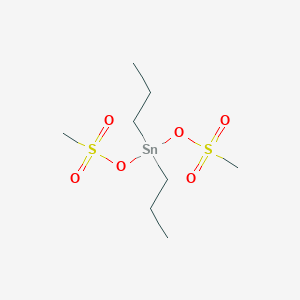
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)

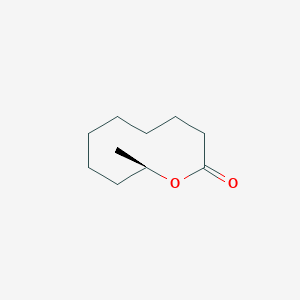
![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)
